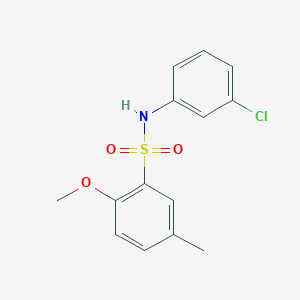![molecular formula C13H11N3O5 B5700650 N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide, also known as NFAF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and decrease inflammation in animal models. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been studied for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Mecanismo De Acción
The exact mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide is not fully understood. However, it has been proposed that N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in cancer growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. One direction could be to further investigate its mechanism of action and identify specific enzymes and signaling pathways that are targeted by N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. Additionally, future research could focus on optimizing the synthesis method and improving the solubility and bioavailability of N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide. Finally, N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide could be studied for its potential as a therapeutic agent in human clinical trials.
Métodos De Síntesis
N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide can be synthesized by reacting 2-furoic acid with hydrazine hydrate in the presence of acetic anhydride and 4-nitrobenzoyl chloride. The resulting product is then purified using column chromatography and recrystallization.
Propiedades
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQBYEYZSQVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)


![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)